3-(2-Chloro-5-nitro-benzyloxy)-pyridine

Description

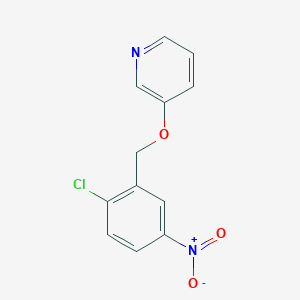

3-(2-Chloro-5-nitro-benzyloxy)-pyridine is a pyridine derivative featuring a benzyloxy substituent at the 3-position of the pyridine ring. The benzyl group is further substituted with a chlorine atom at the 2-position and a nitro group (-NO₂) at the 5-position. This compound is part of a broader class of pyridine-based molecules studied for their biological activity, particularly in enzyme inhibition and anticancer applications.

Properties

IUPAC Name |

3-[(2-chloro-5-nitrophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-12-4-3-10(15(16)17)6-9(12)8-18-11-2-1-5-14-7-11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBVAMRJNJBVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465518 | |

| Record name | 3-(2-chloro-5-nitro-benzyloxy)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642084-74-0 | |

| Record name | 3-(2-chloro-5-nitro-benzyloxy)-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-nitro-benzyloxy)-pyridine typically involves multiple steps:

Nitration of Benzyl Alcohol: Benzyl alcohol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-chloro-5-nitrobenzyl alcohol.

Formation of Benzyloxy Group: The 2-chloro-5-nitrobenzyl alcohol is then reacted with pyridine in the presence of a base such as potassium carbonate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-nitro-benzyloxy)-pyridine: undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Reduction: Products include 3-(2-Chloro-5-amino-benzyloxy)-pyridine.

Oxidation: Products include 3-(2-Chloro-5-nitro-benzaldehyde)-pyridine or 3-(2-Chloro-5-nitro-benzoic acid)-pyridine.

Scientific Research Applications

3-(2-Chloro-5-nitro-benzyloxy)-pyridine: has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-nitro-benzyloxy)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

The unique substitution pattern of 3-(2-Chloro-5-nitro-benzyloxy)-pyridine distinguishes it from related pyridine derivatives. Key comparisons include:

Key Observations :

- Electron-withdrawing effects : The nitro group in this compound increases electrophilicity compared to analogues like 3-(piperidin-4-ylmethoxy)pyridine, which has an electron-donating piperidine group. This may enhance interactions with nucleophilic residues in enzyme active sites .

Enzyme Inhibition

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives: Exhibit potent LSD1 inhibition (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases (MAOs). Molecular docking suggests the piperidine group stabilizes interactions with the FAD cofactor in LSD1 .

Anticancer Activity

- 3-(Piperidin-4-ylmethoxy)pyridine analogues: Show EC₅₀ values as low as 280 nM against leukemia and solid tumor cells, with minimal toxicity to normal cells. Activity correlates with increased H3K4 methylation, a hallmark of LSD1 inhibition .

- Chlorinated pyridines : Compounds like 2-chloro-5-(4-substituted phenyl)pyridin-3-yl derivatives () demonstrate moderate anticancer activity (IC₅₀ ~1–10 µM), suggesting that the chloro-nitro combination in the target compound may enhance potency .

Physicochemical Properties

- Solubility and Lipophilicity: The nitro and chloro substituents in this compound likely reduce aqueous solubility compared to hydroxyl- or methoxy-substituted pyridines (e.g., 5-nitro-2-pyridinol). However, the benzyloxy group may improve membrane permeability .

- Thermal Stability: Analogues with nitro groups (e.g., 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives) exhibit high melting points (268–287°C), suggesting that the target compound may also display robust thermal stability .

Biological Activity

3-(2-Chloro-5-nitro-benzyloxy)-pyridine, with the CAS number 642084-74-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chloro and nitro group, which may influence its biological activity. The presence of these functional groups is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties . For instance, a review highlighted the antimicrobial efficacy of various pyridine derivatives against common bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans .

Minimum Inhibitory Concentrations (MICs)

The antimicrobial activity can be quantified using Minimum Inhibitory Concentration (MIC) values. For example, related compounds showed MIC values ranging from 2.18 to 3.08 μM against tested bacterial strains . Such data suggest that this compound may have comparable or superior antimicrobial effectiveness.

The mechanism by which this compound exerts its biological effects is not fully elucidated but can be inferred from studies on similar compounds. The presence of the nitro group is often associated with reactive oxygen species (ROS) generation , which can disrupt cellular processes in bacteria . Additionally, the chloro substituent may enhance the lipophilicity of the compound, facilitating membrane penetration and interaction with intracellular targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. For instance, studies have shown that electron-withdrawing groups like nitro enhance anti-inflammatory and antimicrobial activities by stabilizing reactive intermediates during metabolic processes .

Table: Structure-Activity Relationships of Pyridine Derivatives

| Compound | Substituents | MIC (μM) | Activity Type |

|---|---|---|---|

| Compound A | -NO2 | 2.18 | Antimicrobial |

| Compound B | -Cl | 3.08 | Antimicrobial |

| This compound | -Cl, -NO2 | TBD | TBD |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine exhibited strong antibacterial activity comparable to standard antibiotics like Amikacin . The introduction of halogen atoms was shown to enhance binding affinity to bacterial targets.

- Anti-inflammatory Properties : Research has indicated that certain pyridine derivatives can inhibit COX-2 enzyme activity, which is pivotal in inflammatory pathways . This suggests that this compound might also possess anti-inflammatory properties worth investigating.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.